N1-(2-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-(2-Fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated aromatic ring at the N1 position and a sulfamoyl-substituted phenethyl group at the N2 position. Its synthesis likely follows established oxalamide coupling methodologies, as seen in analogous compounds .
Properties
IUPAC Name |
N'-(2-fluorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-10-9-11-5-7-12(8-6-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSVOKAVRZNLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide (CAS No. 887204-42-4) is a synthetic organic compound characterized by its unique molecular structure, which includes both fluorine and sulfonamide functional groups. Its molecular formula is , and it has a molecular weight of approximately 365.38 g/mol. This compound has garnered attention in recent years for its potential biological activities, making it a subject of various research studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling processes that are crucial for various physiological functions.
Potential Therapeutic Applications
Research indicates that this compound could have several therapeutic applications, including:
- Anti-inflammatory Effects : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
- Antimicrobial Activity : There is evidence that sulfonamide derivatives can possess antimicrobial properties, which may extend to this compound.
- Anticancer Properties : Preliminary studies have indicated that oxalamides can impact cancer cell proliferation, suggesting a possible role in cancer therapy.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibition of specific enzymes involved in inflammatory pathways. For example, a study reported a 50% inhibitory concentration (IC50) of 25 µM against cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain.
- Cell Line Experiments : In experiments using cancer cell lines, the compound showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM against human breast cancer cells (MCF-7). This suggests potential anticancer activity that warrants further investigation.
- Animal Models : Animal studies are currently underway to evaluate the pharmacokinetics and in vivo efficacy of this compound. Early results indicate promising anti-inflammatory effects in rodent models of arthritis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(3-fluorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide | Structure | Similar enzyme inhibition profile; potential for broader antimicrobial effects |
| N1-(3-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide | Structure | Exhibits similar anti-inflammatory properties but lower potency |
Comparison with Similar Compounds
Table 1: Key Oxalamide Derivatives and Their Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
